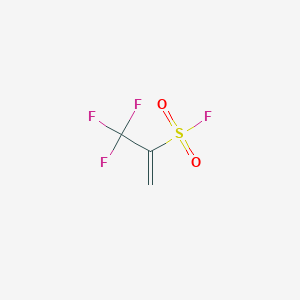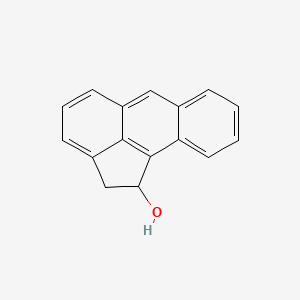![molecular formula C9H9O7- B14340126 5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate CAS No. 106025-51-8](/img/structure/B14340126.png)
5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate is a chemical compound with the molecular formula C9H9O7 It is known for its unique structure, which includes a dioxooxolan ring and a pentanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate typically involves the reaction of 2,5-dioxooxolan-3-yl acetic acid with a suitable pentanoate derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product. The industrial production process is designed to be efficient and cost-effective, minimizing waste and maximizing yield.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity, selectivity, and biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dioxooxolan-3-yl)acetic acid: This compound shares a similar dioxooxolan ring structure but differs in its acetic acid group.
3-Furanacetic acid, tetrahydro-2,5-dioxo-: Another compound with a similar ring structure but different functional groups.
Uniqueness
5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate is unique due to its specific combination of the dioxooxolan ring and pentanoate group, which imparts distinct chemical and biological properties
Properties
CAS No. |
106025-51-8 |
|---|---|
Molecular Formula |
C9H9O7- |
Molecular Weight |
229.16 g/mol |
IUPAC Name |
5-(2,5-dioxooxolan-3-yl)oxy-5-oxopentanoate |
InChI |
InChI=1S/C9H10O7/c10-6(11)2-1-3-7(12)15-5-4-8(13)16-9(5)14/h5H,1-4H2,(H,10,11)/p-1 |
InChI Key |
BQULTRHRAUNWEM-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C(=O)OC1=O)OC(=O)CCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)

![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
oxophosphanium](/img/structure/B14340068.png)
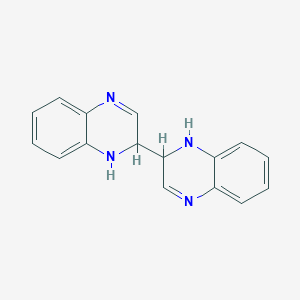
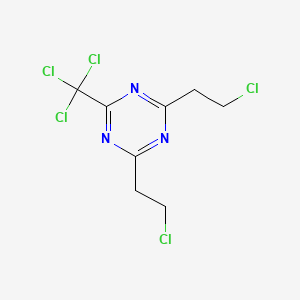
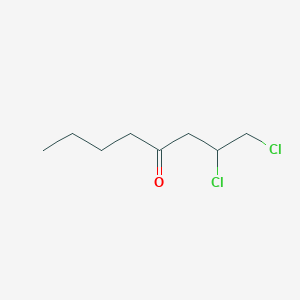
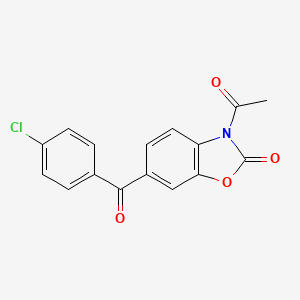
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)

